3-Methyl-1-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid is an organic compound with a unique structure that includes a cyclohexane ring substituted with a methyl group, a prop-2-en-1-yl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclohexane structure.
Substitution Reactions: The methyl and prop-2-en-1-yl groups can be introduced through substitution reactions. For example, a Friedel-Crafts alkylation can be used to add the methyl group, while the prop-2-en-1-yl group can be introduced via a Grignard reaction.
Carboxylation: The carboxylic acid group can be introduced through carboxylation of the cyclohexane ring using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (Cl₂, Br₂) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated cyclohexane derivatives.
Scientific Research Applications
3-Methyl-1-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Cyclohexane, 1-methyl-3-propyl-: Similar structure but lacks the carboxylic acid group.
Cyclohexane, 1-ethenyl-1-methyl-2,4-bis (1-methylethenyl)-: Contains multiple isopropenyl groups but lacks the carboxylic acid group.
Cyclohexane, 1-methylene-4-(1-methylethenyl)-: Similar structure with a methylene group instead of a carboxylic acid group.
Uniqueness
3-Methyl-1-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for further derivatization and enhances the compound’s solubility and interaction with biological targets.
Properties
Molecular Formula |
C11H18O2 |
---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
3-methyl-1-prop-2-enylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O2/c1-3-6-11(10(12)13)7-4-5-9(2)8-11/h3,9H,1,4-8H2,2H3,(H,12,13) |
InChI Key |
DVMVWSVXNFZTKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(CC=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.